molecular formula C26H29Cl4N5O2 B1679122 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride CAS No. 212391-63-4

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

Cat. No.: B1679122
CAS No.: 212391-63-4
M. Wt: 585.3 g/mol
InChI Key: NADLBPWBFGTESN-UHFFFAOYSA-N
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Description

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride is a pyridopyrimidine compound known for its inhibitory effects on WEE1 and PKMYT1 kinases. It is primarily used in scientific research for its ability to sensitize cancer cells to radiation therapy by inhibiting key cell cycle regulators .

Scientific Research Applications

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

PD 166285, also known as PD-166285 or PD0166285 (dihydrochloride), is a novel protein tyrosine kinase inhibitor . It primarily targets the Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1 (FGFR-1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor beta subunit (PDGFR-β) . These targets play crucial roles in cell signaling, growth, and proliferation. PD 166285 has also been identified as an inhibitor of Wee1 and Myt1, two cyclin-dependent kinase (CDK) inhibitory kinases involved in regulating the cell cycle .

Mode of Action

PD 166285 acts as an ATP competitive inhibitor of its primary targets . It inhibits the tyrosine kinases by competing with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on the target proteins. This results in the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Biochemical Pathways

PD 166285 affects several biochemical pathways. It inhibits PDGF- and EGF-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively, and basic fibroblast growth factor-mediated tyrosine phosphorylation in Sf9 cells . The inhibition of these pathways disrupts cell signaling, leading to the inhibition of cellular functions such as cell attachment, movement, and replication .

Result of Action

The action of PD 166285 leads to several molecular and cellular effects. It potently inhibits a number of kinase-mediated cellular functions, including cell attachment, movement, and replication . It also blocks PDGF-induced tyrosine phosphorylation of the 44- and 42-kDa mitogen-activated protein kinase isoforms . Additionally, PD 166285 uniquely demonstrates potent inhibition of phorbol ester-induced production of 92-kDa gelatinase A (MMP-9) in VSMC without affecting 72-kDa gelatinase B (MMP-2) as measured by gelatin zymography .

Safety and Hazards

PD0166285 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

PD 166285 is an ATP-competitive inhibitor that targets a range of tyrosine kinases, including c-Src, fibroblast growth factor receptor 1 (FGFR1), epidermal growth factor receptor (EGFR), and platelet-derived growth factor receptor β (PDGFRβ) . The compound exhibits half-maximal inhibitory concentrations (IC50) of 8.4 nM for c-Src, 39.3 nM for FGFR1, 87.5 nM for EGFR, and 98.3 nM for PDGFRβ . PD 166285 also inhibits mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) with IC50 values of 5 μM and 22.7 μM, respectively . These interactions highlight the compound’s broad-spectrum inhibitory capabilities, making it a versatile tool for studying various biochemical pathways.

Cellular Effects

PD 166285 has significant effects on cellular processes, including cell attachment, migration, and proliferation . The compound inhibits vascular cell adhesion to vitronectin, platelet-derived growth factor (PDGF)-directed chemotaxis, and serum-stimulated cell growth with IC50 values ranging from 80 to 120 nM . Additionally, PD 166285 blocks PDGF- and epidermal growth factor (EGF)-stimulated receptor autophosphorylation in vascular smooth muscle cells (VSMCs) and A431 cells, respectively . These inhibitory effects on cell signaling pathways result in reduced cell movement and replication, demonstrating the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, PD 166285 exerts its effects by competitively inhibiting ATP binding to tyrosine kinases . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby blocking downstream signaling pathways. PD 166285 has been shown to inhibit PDGF- and EGF-stimulated receptor autophosphorylation, leading to reduced activation of MAPK and other signaling molecules . The compound also inhibits the production of 92-kDa gelatinase A (MMP-9) in VSMCs without affecting 72-kDa gelatinase B (MMP-2), highlighting its selective inhibitory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PD 166285 are long-lasting. The inhibition of PDGF receptor autophosphorylation in VSMCs by PD 166285 persists for up to four days after a single one-hour exposure followed by extensive washing . This prolonged effect indicates the compound’s stability and sustained inhibitory action, making it a valuable tool for long-term studies on cellular signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of PD 166285 vary with dosage. The compound has been shown to achieve maximum inhibition of angiogenesis at a dose of 5 mg/kg administered orally in murine models Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies

Metabolic Pathways

PD 166285 is involved in several metabolic pathways, primarily through its inhibition of tyrosine kinases . The compound interacts with enzymes such as c-Src, FGFR1, EGFR, and PDGFRβ, leading to reduced phosphorylation and activation of downstream signaling molecules . These interactions affect metabolic flux and metabolite levels, demonstrating the compound’s potential impact on cellular metabolism.

Transport and Distribution

PD 166285 is a cell-permeable and orally bioavailable compound . It is transported within cells and tissues, where it interacts with various transporters and binding proteins. The compound’s ability to inhibit angiogenesis both in vitro and in vivo highlights its effective distribution and localization within biological systems . This property makes PD 166285 a valuable tool for studying the transport and distribution of tyrosine kinase inhibitors in cellular and tissue models.

Subcellular Localization

PD 166285’s subcellular localization is primarily within the cytoplasm, where it interacts with target tyrosine kinases . The compound’s ability to inhibit ATP binding to these kinases results in reduced phosphorylation and activation of downstream signaling pathways. PD 166285’s selective inhibitory properties and subcellular localization make it a valuable tool for studying the molecular mechanisms of tyrosine kinase inhibitors in various cellular compartments.

Preparation Methods

The synthesis of 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride involves multiple steps, starting with the preparation of the pyridopyrimidine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride is unique in its dual inhibition of WEE1 and PKMYT1 kinases. Similar compounds include:

This compound stands out due to its ability to simultaneously inhibit both WEE1 and PKMYT1, making it a potent radiosensitizer in cancer therapy .

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLBPWBFGTESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432749
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212391-63-4
Record name PD 166285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride
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6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride

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